2-Bromomethyl-terephthalic acid dimethyl ester

Descripción general

Descripción

2-Bromomethyl-terephthalic acid dimethyl ester is a chemical compound that is derived from terephthalic acid (PTA). It is an esterified form of terephthalic acid, where the carboxylic acid groups are converted into ester groups, typically through a reaction with an alcohol. This compound is not explicitly mentioned in the provided papers, but its synthesis and properties can be inferred from the related chemical reactions and compounds discussed in the context of terephthalic acid and its derivatives.

Synthesis Analysis

The synthesis of esters of terephthalic acid is a critical step in the production of various polymers and plasticizers. The first paper discusses the esterification of terephthalic acid using a catalyst system containing both Brønsted and Lewis acidic sites, which could potentially be applied to the synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester . The catalyst SnCl2–15H3PW12O40/AC shows high catalytic activity and stability, achieving a high conversion of terephthalic acid under atmospheric pressure without the need for harmful solvents . This suggests that a similar approach could be used for synthesizing 2-Bromomethyl-terephthalic acid dimethyl ester, although the presence of the bromomethyl group may require consideration of additional factors such as reactivity and selectivity.

Molecular Structure Analysis

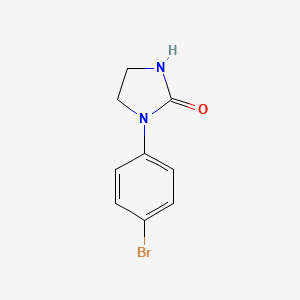

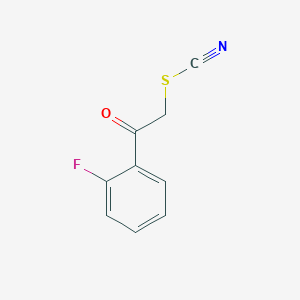

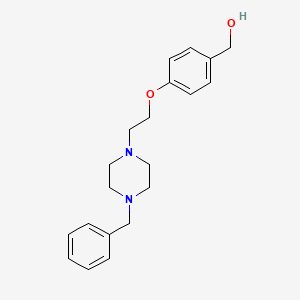

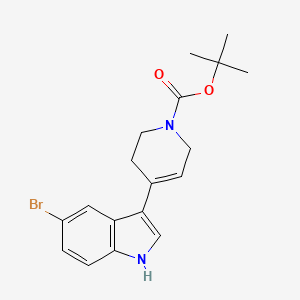

The molecular structure of 2-Bromomethyl-terephthalic acid dimethyl ester would consist of a benzene ring with two ester groups and a bromomethyl group attached to it. The ester groups are likely to influence the reactivity of the compound, making it more susceptible to nucleophilic attacks, while the bromomethyl group could be a site for further chemical reactions, such as substitution or coupling reactions. The exact molecular structure would need to be confirmed by spectroscopic methods such as NMR and IR, which are not discussed in the provided papers.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2-Bromomethyl-terephthalic acid dimethyl ester, they do provide insight into the reactivity of related compounds. For instance, the presence of the bromomethyl group in 2-Bromomethyl-terephthalic acid dimethyl ester would make it a potential candidate for further functionalization through nucleophilic substitution reactions. The ester groups could also undergo hydrolysis or transesterification under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromomethyl-terephthalic acid dimethyl ester can be predicted based on the properties of similar compounds. For example, the ester groups would contribute to the compound's solubility in organic solvents, and the presence of the bromine atom would increase its molecular weight and density compared to the non-brominated ester. The thermal stability of the compound would be an important factor in its processing and application, as discussed in the second paper in the context of poly(butylene terephthalate)-poly(tetramethylene glycol) copolymers . The mechanical properties of materials derived from this compound would depend on the polymerization method and the presence of other comonomers, as indicated by the comparison of two-step and one-step polycondensation methods .

Aplicaciones Científicas De Investigación

Synthesis and Polymer Chemistry

2-Bromomethyl-terephthalic acid dimethyl ester is a derivative of terephthalic acid, which is a significant chemical used in the production of polyesters and plastics. Terephthalic acid and its dimethyl ester are crucial in synthesizing poly(ethylene terephthalate) (PET), a widely used polymer for fibers, films, and containers. The commercial production of terephthalic acid typically involves the oxidation of p-xylene using a metal-bromine catalyst system, highlighting the role of brominated intermediates like 2-bromomethyl-terephthalic acid dimethyl ester in the synthesis process (Park & Sheehan, 2000).

Environmental and Biodegradation Studies

Phthalate esters, including derivatives of terephthalic acid, are of environmental concern due to their widespread use and potential endocrine-disrupting effects. Studies on the degradation of phthalate esters by microorganisms, such as Fusarium sp. and Trichosporon sp., have shown that these fungi can transform dimethyl terephthalate to less toxic forms, highlighting the potential of bioremediation in mitigating environmental pollution caused by phthalate esters (Luo et al., 2012).

Analytical Chemistry Applications

In the field of analytical chemistry, 2-bromomethyl-terephthalic acid dimethyl ester can be involved in methodologies for determining terephthalic acid in various samples. Techniques such as thermochemolysis-gas chromatography have been applied to analyze terephthalic acid in the decomposition products of PET, demonstrating the role of terephthalic acid derivatives in analytical methodologies (Ishida et al., 2011).

Material Science and Engineering

The modification of materials for specific applications, such as lithium-ion batteries, has involved the use of terephthalic acid derivatives. Conjugated polymers incorporating terephthalic acid units have been explored for enhancing the performance of Si-based lithium-ion batteries, indicating the utility of terephthalic acid derivatives in developing advanced materials for energy storage (Yao et al., 2017).

Biotechnological Applications

Enzymatic studies have identified esterases capable of transforming terephthalic acid derivatives, such as dimethyl terephthalate, into less toxic compounds. This transformation has implications for reducing the environmental impact of plasticizers and improving the sustainability of chemical manufacturing processes (Cheng et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that the compound is used in the synthesis of organic light-emitting diode (oled) materials .

Mode of Action

It is known to exhibit good fluorescence properties, which makes it a potential candidate for use as a photoluminescent material or fluorescent biological probe .

Result of Action

Its known applications in the field of organic electronics and optoelectronic devices suggest that it may interact with cellular components to produce light-emitting properties .

Action Environment

The action of 2-Bromomethyl-terephthalic acid dimethyl ester can be influenced by various environmental factors. It is relatively stable under normal temperatures but should be stored under inert gas (nitrogen or argon) at 2-8°C . It is soluble in alcohol and ether solvents, but insoluble in water .

Propiedades

IUPAC Name |

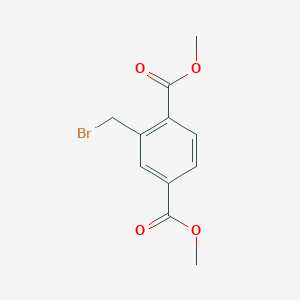

dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIKNGRWJJKNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604968 | |

| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromomethyl-terephthalic acid dimethyl ester | |

CAS RN |

57834-13-6 | |

| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-terephthalic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)

![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)